molecular formula C13H14N4O4 B609585 NITD008 CAS No. 1044589-82-3

NITD008

货号: B609585
CAS 编号: 1044589-82-3
分子量: 290.27 g/mol
InChI 键: NKRAIOQPSBRMOV-NRMKKVEVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Antiviral Activity Against Caliciviruses

NITD008 has demonstrated significant antiviral activity against caliciviruses, particularly in vitro. Research indicates that it inhibits the replication of feline calicivirus (FCV), murine norovirus (MNV), and human norovirus replicons with effective concentrations (EC50) ranging from 0.21 µM to 0.94 µM.

Case Study: Efficacy Against Caliciviruses

  • Viruses Tested : FCV, MNV, Norwalk replicon
  • EC50 Values :
    • MNV: 0.91 µM
    • FCV: 0.94 µM
    • Norwalk replicon: 0.21 µM
  • Cellular Toxicity : Limited toxicity observed with a cytotoxic concentration (CC50) of 15.7 µM for RAW264.7 cells and no toxicity in CRFK cells up to 120 µM.
  • Therapeutic Index : Estimated therapeutic indices were 17.2 for MNV and ≥127.6 for FCV, indicating a favorable safety profile relative to its antiviral potency .

Inhibition of Flavivirus Replication

This compound has been identified as a potent inhibitor of several flaviviruses, including Zika virus (ZIKV), hepatitis C virus (HCV), West Nile virus (WNV), and Yellow fever virus (YFV).

Case Study: Zika Virus

  • Strains Tested : GZ01/2016 and FSS13025/2010
  • In Vitro EC50 Values :
    • GZ01/2016: 241 nM
    • FSS13025/2010: 137 nM
  • Viral Titer Reduction : At a concentration of 5 µM, this compound reduced viral titers by up to 400-fold for GZ01/2016 and up to 1000-fold for FSS13025/2010.
  • In Vivo Efficacy : In animal models, this compound significantly reduced viremia and prevented mortality associated with ZIKV infection .

Activity Against Tick-Borne Viruses

Research has shown that this compound is effective against various tick-borne flaviviruses, including Kyasanur Forest Disease virus (KFDV) and Omsk Hemorrhagic Fever virus (OHFV).

Case Study: Tick-Borne Encephalitis Virus

  • Viruses Tested : KFDV, AHFV, OHFV
  • EC50 Values : Ranged from 3 to 9 μM across different assays.
  • Assays Used :
    • Cytopathic effect (CPE)
    • Viral titer reduction
  • Results : Treatment with this compound led to significant reductions in viral titers, comparable to known flaviviral inhibitors .

Potential for Development of Non-Toxic Derivatives

Given its low toxicity profile and potent antiviral activity, this compound serves as a promising scaffold for the development of new antiviral agents. Ongoing research aims to create derivatives that maintain efficacy while minimizing potential side effects.

Data Summary Table

Virus TypeVirus NameEC50 Value (µM)CC50 Value (µM)Therapeutic Index
CalicivirusMurine Norovirus0.9115.717.2
CalicivirusFeline Calicivirus0.94>120≥127.6
FlavivirusZika Virus241 nMNot specifiedNot specified
Tick-Borne FlavivirusKFDV3-9Not specifiedNot specified

生化分析

Biochemical Properties

NITD008 interacts with the RNA-dependent RNA polymerase (RdRp) of flaviviruses . It functions as a chain terminator during viral RNA synthesis . The compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Cellular Effects

This compound has been shown to have potent in vitro and in vivo antiviral activity against various viruses . It can effectively inhibit the historical and contemporary strains of these viruses in cultures . This compound also influences cell function by inhibiting viral genome RNA replication .

Molecular Mechanism

The molecular mechanism of this compound involves direct inhibition of the RNA-dependent RNA polymerase activity of flaviviruses . This indicates that this compound functions as a chain terminator during viral RNA synthesis .

Temporal Effects in Laboratory Settings

This compound has shown to have potent inhibitory effects over time in laboratory settings

Dosage Effects in Animal Models

In animal models, this compound has shown to have good in vivo pharmacokinetic properties . Treatment of DENV-infected mice with this compound suppressed peak viremia, reduced cytokine elevation, and completely prevented the infected mice from death . It was found to be too toxic in pre-clinical animal testing for human trials .

Transport and Distribution

This compound is orally bioavailable and has good pharmacokinetic properties . Following intravenous injection, this compound has a high volume of distribution and a low systemic clearance, resulting in a long elimination half-life .

化学反应分析

NITD008 经历了几种类型的化学反应,包括:

这些反应中常用的试剂和条件包括用于环加成反应的铜催化剂以及用于羟基修饰的各种氧化剂或还原剂。这些反应形成的主要产物取决于所用试剂和条件。

生物活性

NITD008 is an adenosine analog that has garnered attention for its potent antiviral activity against various viruses, particularly flaviviruses and caliciviruses. This compound has been studied extensively in vitro and in vivo, demonstrating significant efficacy against viruses such as Zika virus (ZIKV), dengue virus (DENV), and other related pathogens.

Antiviral Efficacy

1. Against Flaviviruses:
this compound has shown remarkable antiviral activity against multiple flaviviruses, including ZIKV and DENV. The effective concentration (EC50) values for ZIKV strains GZ01/2016 and FSS13025/2010 were reported to be 241 nM and 137 nM, respectively, indicating a strong inhibitory effect on viral replication . In a study involving DENV, this compound exhibited an EC50 of 0.64 μM, showcasing its potential as a therapeutic agent against this virus .

2. Against Caliciviruses:
this compound also demonstrates potent activity against caliciviruses, such as feline calicivirus (FCV) and murine norovirus (MNV). The EC50 values for MNV and FCV were found to be 0.91 µM and 0.94 µM, respectively, with a therapeutic index (TI) of ≥127.6 for FCV . This indicates that this compound is not only effective but also exhibits low toxicity in cell lines.

This compound functions primarily by inhibiting viral RNA synthesis. It interferes with the replication process of the viral genome, thereby reducing the production of infectious viral particles. The compound's mechanism involves the incorporation into viral RNA, which disrupts normal polymerase activity .

In Vitro Studies

In vitro studies utilizing various cell lines have consistently demonstrated that this compound reduces cytopathic effects (CPE) induced by viral infections. For instance, in Vero cells infected with ZIKV, treatment with this compound significantly decreased plaque formation and viral titers .

Table 1: Summary of EC50 Values for this compound Against Various Viruses

VirusStrainEC50 Value (nM)
Zika VirusGZ01/2016241
Zika VirusFSS13025/2010137
Dengue VirusDENV-1640
Feline CalicivirusFCV940
Murine NorovirusMNV910

In Vivo Studies

In vivo studies have further validated the antiviral potential of this compound. In mouse models infected with ZIKV, treatment resulted in significant reductions in viremia and improved survival rates . Notably, genome sequencing post-treatment revealed no adaptive mutations in the virus, suggesting that resistance development may be limited .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Case Study 1: In a controlled experiment involving A129 mice challenged with ZIKV, administration of this compound led to a marked decrease in viral loads and prevented mortality associated with the infection .
  • Case Study 2: Research involving DENV-infected mice showed that this compound reduced cytokine levels associated with severe dengue pathology, indicating its potential to mitigate inflammatory responses during viral infections .

属性

IUPAC Name

(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-2-13(20)9(19)8(5-18)21-12(13)17-4-3-7-10(14)15-6-16-11(7)17/h1,3-4,6,8-9,12,18-20H,5H2,(H2,14,15,16)/t8-,9-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRAIOQPSBRMOV-NRMKKVEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701159354
Record name 7-(2-C-Ethynyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044589-82-3
Record name 7-(2-C-Ethynyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044589-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NITD-008
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044589823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(2-C-Ethynyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITD-008
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKI7T3WQ2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NITD008
Reactant of Route 2
Reactant of Route 2
NITD008
Reactant of Route 3
Reactant of Route 3
NITD008
Reactant of Route 4
NITD008
Reactant of Route 5
NITD008
Reactant of Route 6
NITD008
Customer
Q & A

A: NITD008 functions as a nucleoside analogue, specifically an adenosine analogue. It is metabolized within infected cells to its active triphosphate form. This active form directly targets the RNA-dependent RNA polymerase (RdRp) of various viruses, including dengue virus, Zika virus, and enterovirus 71. [, , ] By acting as a chain terminator during viral RNA synthesis, this compound effectively inhibits viral replication. []

ANone: In various in vivo models, this compound has demonstrated the ability to:

  • Reduce peak viremia: Significantly lowering the amount of virus circulating in the bloodstream. []
  • Decrease cytokine elevation: Attenuating the excessive immune response often associated with severe viral infections. []
  • Improve survival rates: Demonstrating a protective effect against mortality in animal models of dengue and Zika virus infections. [, ]

ANone: this compound is a nucleoside analogue with the following chemical name: (2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol. Unfortunately, specific data regarding its molecular formula, weight, and spectroscopic properties are not available in the provided research papers.

ANone: While the provided research doesn't delve into specific SAR studies, it does highlight the importance of the nucleoside scaffold for the antiviral activity of this compound. Modifications to this core structure could potentially impact its interaction with viral RdRp and alter its potency. Further research is needed to explore specific structure-activity relationships.

A: Yes, resistance to this compound has been observed in vitro. Studies on enterovirus 71 have identified mutations in the viral 3A and 3D polymerase regions that confer resistance. Interestingly, a combination of both 3A and 3D mutations leads to higher resistance levels, suggesting a collaborative role for these proteins in viral replication and resistance development. []

A: Research indicates that this compound exhibits favorable pharmacokinetic properties: * Bioavailability: It is orally bioavailable. []* Metabolism: Dengue virus infection can trigger cytokine production in PBMCs, reducing the efficiency of conversion of the prodrug to its active triphosphate form. []

ANone: Yes, this compound has demonstrated promising efficacy in preclinical studies:

  • Dengue virus: In mouse models, it suppressed peak viremia, reduced cytokine elevation, and improved survival rates. [, ]
  • Zika virus: It effectively reduced viremia and prevented mortality in A129 mice. []
  • Enterovirus 71: Oral administration reduced viral loads in various organs, prevented clinical symptoms, and improved survival. []
  • West Nile virus: Showed efficacy in combination with histone deacetylase inhibitor vorinostat in ameliorating infection. []

ANone: this compound has shown potent in vitro activity against a broad range of viruses:

  • Dengue virus: Effective against all four serotypes. [, ]
  • Zika virus: Inhibits both historical and contemporary strains. [, , , ]
  • Enterovirus 71: Demonstrated potent inhibition. [, ]
  • Feline calicivirus: Showed activity against virulent systemic disease strains. []
  • Norovirus: Inhibited murine norovirus and human norovirus replicons. []
  • West Nile virus: Demonstrated potent inhibition. [, ]
  • Yellow fever virus: Showed inhibitory activity. []
  • Powassan virus: Exhibited inhibitory activity. []
  • Hepatitis C virus: Demonstrated some suppressive activity. [, ]
  • Hepatitis E virus: Showed potent inhibition, with synergistic effects in combination with GPC-N114. [, ]
  • Ophidian serpentoviruses: Exhibited potent antiviral activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。